Head-to-Head Clinical Efficacy vs. Zolmitriptan 5 mg in Acute Migraine
In a randomized, double-blind, Phase III clinical trial (NCT00442936), telcagepant 300 mg demonstrated comparable efficacy to zolmitriptan 5 mg for acute migraine treatment. At 2 hours post-dose, pain relief was achieved in 55% of patients receiving telcagepant 300 mg versus 56% for zolmitriptan 5 mg, while the adverse event rate was significantly lower for telcagepant (37%) compared to zolmitriptan (51%) [1]. The primary endpoint of pain freedom at 2 hours was achieved in 27% of telcagepant 300 mg patients, 31% of zolmitriptan patients, and 10% of placebo patients [1].
| Evidence Dimension | 2-hour pain relief rate and adverse event incidence |
|---|---|
| Target Compound Data | Telcagepant 300 mg: Pain relief 55%, Adverse events 37% |
| Comparator Or Baseline | Zolmitriptan 5 mg: Pain relief 56%, Adverse events 51%; Placebo: Pain relief 28%, Adverse events 32% |
| Quantified Difference | Comparable pain relief (difference 1%, non-significant), significantly lower adverse events (14% absolute reduction, p<0.001) |
| Conditions | Randomized, placebo-controlled, parallel-treatment Phase III trial in adults with moderate to severe migraine (n=1380) |
Why This Matters
This direct comparison validates telcagepant as an equally efficacious but better-tolerated alternative to the triptan class for researchers investigating non-vasoconstrictive migraine therapies.
- [1] Ho TW, et al. Efficacy and tolerability of MK-0974 (telcagepant), a new oral antagonist of calcitonin gene-related peptide receptor, compared with zolmitriptan for acute migraine: a randomised, placebo-controlled, parallel-treatment trial. Lancet. 2008;372(9656):2115-23. PMID: 19036425. View Source
